(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone
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Description
The compound “1-(2,4-dichlorobenzoyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . The 2,4-dichlorobenzoyl group suggests that this compound may have some interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,4-dichlorobenzoyl chloride can be synthesized from 2,4-dichlorobenzonitrile . The reaction involves hydrolysis in sodium hydroxide aqueous solution .Chemical Reactions Analysis
The compound likely undergoes reactions typical of organic compounds with similar structures. For instance, diacyl peroxides such as di(2,4-dichlorobenzoyl) peroxide can decompose under heat, leading to a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds, like 2,4-dichlorobenzoyl peroxide, are sensitive to temperature changes and can decompose violently when heated .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c1-9-5-10(2)8-17(7-9)14(18)12-4-3-11(15)6-13(12)16/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPAMOKUJCURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197983 |
Source
|
Record name | (2,4-Dichlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-46-8 |
Source
|
Record name | (2,4-Dichlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321531-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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